molecular formula C8H7FO3 B1337004 2-fluoro-4-(hydroxymethyl)benzoic Acid CAS No. 214554-18-4

2-fluoro-4-(hydroxymethyl)benzoic Acid

Cat. No. B1337004
M. Wt: 170.14 g/mol
InChI Key: ZCRWSMHXYHEAQD-UHFFFAOYSA-N
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Description

The compound of interest, 2-fluoro-4-(hydroxymethyl)benzoic acid, is a fluorinated benzoic acid derivative with a hydroxymethyl group at the fourth position. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and properties of structurally related benzoic acid derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-hydroxy[1-13C]benzoic acid involves a base-catalyzed condensation of diethyl malonate with 4H-pyran-4-one, followed by further transformations . Similarly, 2-hydroxy-4-methyl benzoic acid is synthesized from formyl acetone and acetoacetic ester, with pH gradient separation simplifying the synthetic route . These methods suggest that the synthesis of 2-fluoro-4-(hydroxymethyl)benzoic acid could potentially involve a similar strategy, starting with a suitable fluorinated precursor and introducing the hydroxymethyl group through a controlled reaction.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as theoretical calculations . For example, the structure of 2-hydroxybenzoic acid was determined using electron diffraction and quantum chemical calculations, revealing the importance of internal hydrogen bonding . These techniques could be applied to determine the molecular structure of 2-fluoro-4-(hydroxymethyl)benzoic acid, with particular attention to the influence of the fluorine atom on the molecule's geometry and electronic properties.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in azo-benzoic acids . The presence of substituents such as fluorine and hydroxymethyl groups can significantly affect the reactivity and the types of chemical species present in solution. The reactivity of 2-fluoro-4-(hydroxymethyl)benzoic acid could be studied in different solvent systems and pH conditions to understand its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For example, the chiral optical properties of a supramolecular organic fluorophore containing 4-(2-arylethynyl)-benzoic acid can be controlled by modifying the arylethynyl group . The properties of 2-fluoro-4-(hydroxymethyl)benzoic acid would likely be affected by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group, which could be explored through experimental studies.

Scientific Research Applications

Crystallographic and Electronic Structure Study

2-Fluoro-4-(hydroxymethyl)benzoic acid has been explored for its crystallographic characteristics and electronic structure. A study by Pramanik et al. (2019) utilized X-ray powder diffraction to determine the crystal structures of this compound among others, highlighting the importance of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The research emphasized the compound's supramolecular framework, driven by hydrogen and halogen bonds, and investigated its electronic structure revealing insights into its band gap energies compared to unsubstituted benzoic acid (Pramanik, Dey, & Mukherjee, 2019).

Facile Synthesis of Fluorosalicylic Acid Derivatives

In the realm of synthetic chemistry, 2-fluoro-4-(hydroxymethyl)benzoic acid plays a role in the regio-selective hydroxysubstitution of fluorobenzoic acid derivatives. Umezu, Tabuchi, and Kimura (2003) demonstrated how ortho-substituted fluorine in 2,4-difluorobenzoic acid could be selectively replaced with hydroxide to yield high-purity 4-fluoro-2-hydroxybenzoic acid. This methodology extends to the synthesis of various fluorosalicylic acid derivatives, showcasing the compound's utility in producing pharmacologically relevant molecules (Umezu, Tabuchi, & Kimura, 2003).

High-Performance Polymer Development

2-Fluoro-4-(hydroxymethyl)benzoic acid has also been utilized in the development of high-performance polymers. Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer from this compound, which was then polymerized with various reactants to produce polymers with excellent solubility and thermal properties. These materials are promising for applications in engineering plastics and membrane materials, highlighting the compound's significance in the development of advanced materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Novel Fluorescence Probes Development

Another application of 2-fluoro-4-(hydroxymethyl)benzoic acid is in the development of novel fluorescence probes. Setsukinai et al. (2003) designed and synthesized fluorescence probes to detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase, demonstrating the compound's utility in biological and chemical research for studying the roles of hROS (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

PET Imaging of Retinoid X Receptor

Furthermore, Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue, utilizing 2-fluoro-4-(hydroxymethyl)benzoic acid for positron emission tomography (PET) imaging of the retinoid X receptor. This research underscores the compound's potential in enhancing molecular imaging techniques and advancing diagnostic capabilities (Wang, Davis, Gao, & Zheng, 2014).

Safety And Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Relevant Papers The compound “2-fluoro-4-(hydroxymethyl)benzoic Acid” is cited in reputable papers such as Nature 610.7931 (2022): 366-372 and Nature 618, 1017–1023 (2023) .

properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRWSMHXYHEAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430743
Record name 2-fluoro-4-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-(hydroxymethyl)benzoic Acid

CAS RN

214554-18-4
Record name 2-Fluoro-4-(hydroxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214554-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(hydroxymethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
S Pramanik, T Dey, AK Mukherjee - Journal of Molecular Structure, 2019 - Elsevier
… and halogen bonds in building supramolecular assemblies, we have undertaken structural characterization of five benzoic acid derivatives, 2-fluoro-4-hydroxymethyl benzoic acid (1), 4-…
S Boda, L Ravindranath, K Srishailam… - Journal of Molecular …, 2023 - Elsevier
… Pramanik et al [19] have investigated five benzoic acid derivatives, viz, 2-fluoro-4-hydroxymethyl benzoic acid, 4-chloro-3-nitrobenzoic acid, 5-bromo-2-methylbenzoic acid, 4-bromo-2-…

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